REACTION_CXSMILES
|
[CH2:1](I)[C:2]([CH3:5])([CH3:4])[CH3:3].[CH3:7][S:8](=[S:11])([O-:10])=[O:9].[Na+].[Al].[I-]>O.CN(C=O)C>[CH3:7][S:8](=[S:11])([O:10][CH2:1][C:2]([CH3:5])([CH3:4])[CH3:3])=[O:9] |f:1.2|
|
Name
|
|
Quantity
|
3.054 g
|
Type
|
reactant
|
Smiles
|
C(C(C)(C)C)I
|
Name
|
sodium methanethiosulfonate
|
Quantity
|
2.272 g
|
Type
|
reactant
|
Smiles
|
CS(=O)([O-])=S.[Na+]
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Al]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[I-]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ether (3×30 mL)
|
Type
|
WASH
|
Details
|
The combined ether extracts were washed twice with brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to afford a colorless oil which
|
Type
|
CUSTOM
|
Details
|
The product was recrystallized from 95% EtOH
|
Name
|
|
Type
|
|
Smiles
|
CS(=O)(OCC(C)(C)C)=S
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |